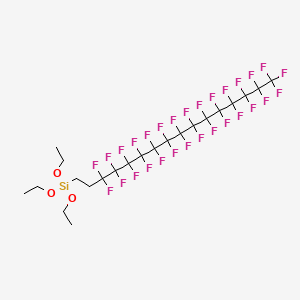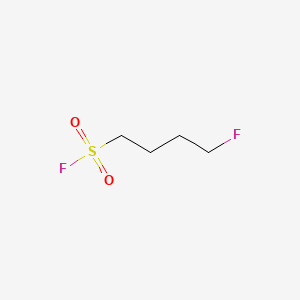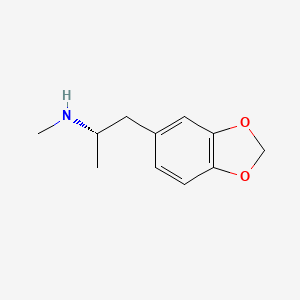
Henicosyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Henicosyl formate, also known as 1-Heneicosyl formate, is an organic compound with the molecular formula C22H44O2. It is an ester formed from the reaction of formic acid and heneicosanol. The compound is characterized by its long carbon chain, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Henicosyl formate can be synthesized through the esterification reaction between formic acid and heneicosanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to obtaining a high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
Henicosyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and heneicosanol.
Oxidation: The compound can be oxidized to produce formic acid and a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of this compound can yield heneicosanol and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Formic acid and heneicosanol.
Oxidation: Formic acid and a corresponding aldehyde or carboxylic acid.
Reduction: Heneicosanol and methanol.
Applications De Recherche Scientifique
Henicosyl formate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its long carbon chain, which can enhance the solubility and stability of certain drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds
Mécanisme D'action
The mechanism of action of henicosyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and heneicosanol, which can then participate in further biochemical reactions. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Henicosyl formate can be compared with other long-chain esters, such as:
Hexadecyl formate: Similar in structure but with a shorter carbon chain.
Octadecyl formate: Also similar but with a slightly shorter carbon chain.
Eicosyl formate: Very similar in structure, differing by only one carbon atom in the chain
This compound is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as melting point, boiling point, and solubility .
Propriétés
Numéro CAS |
77899-03-7 |
|---|---|
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
henicosyl formate |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23/h22H,2-21H2,1H3 |
Clé InChI |
ZMGJNJFHZNMVCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


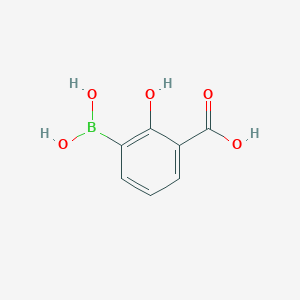
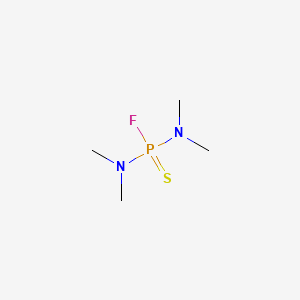
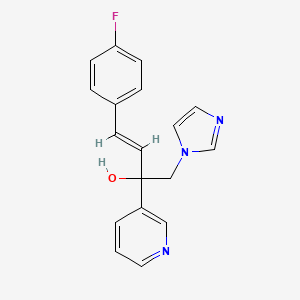
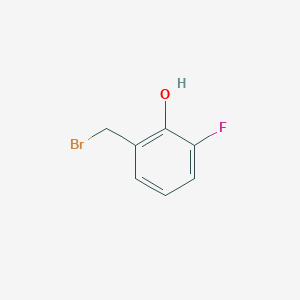

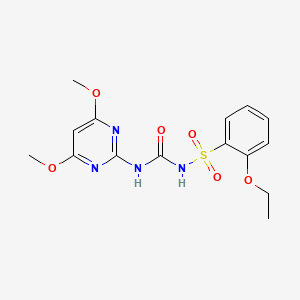
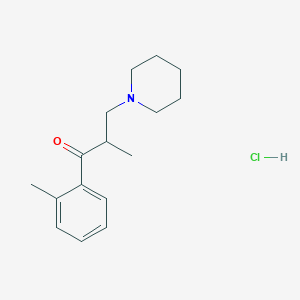
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
